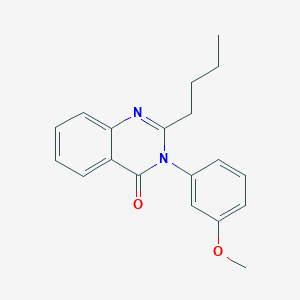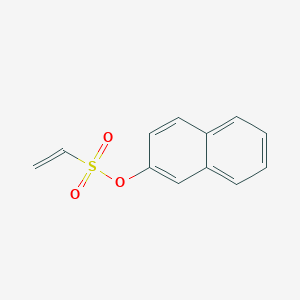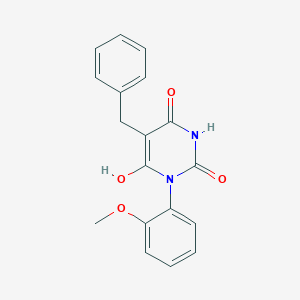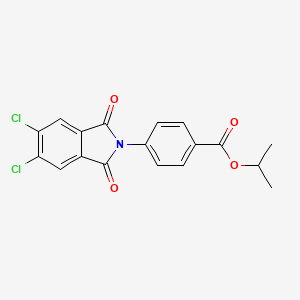
2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one is a derivative of quinazolinone, a heterocyclic compound known for its diverse pharmacological activities. Quinazolinones have been widely studied due to their potential therapeutic applications, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminobenzamide with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the quinazolinone ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of quinazolinone derivatives, including this compound, may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated or other substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its analgesic, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-3-(3-methylphenyl)quinazolin-4-one: Similar structure but with a methyl group instead of a methoxy group.
2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one: Similar structure but with the methoxy group at the para position.
2-Butyl-3-(3-chlorophenyl)quinazolin-4-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one is unique due to the presence of the methoxy group at the meta position, which can influence its pharmacological properties and reactivity compared to other similar compounds. This unique substitution pattern can result in different biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-butyl-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-12-18-20-17-11-6-5-10-16(17)19(22)21(18)14-8-7-9-15(13-14)23-2/h5-11,13H,3-4,12H2,1-2H3 |
Clave InChI |
FXKHLYRRMHFWST-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12488545.png)
![N,N',2-trimethyl-N'-[(2-methylphenyl)carbonyl]benzohydrazide](/img/structure/B12488551.png)
![3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488553.png)

![2,4-dichlorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B12488562.png)
![3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B12488566.png)

![3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one](/img/structure/B12488571.png)

![Ethyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488583.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B12488592.png)
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12488600.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B12488601.png)
methanone](/img/structure/B12488620.png)
